

solubility of furan boronic acids in organic solvents

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Compound of Interest

Compound Name: *5-Formylfuran-3-boronic acid*

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An In-depth Technical Guide on the Solubility of Furan Boronic Acids in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of furan boronic acids in organic solvents, a critical parameter for their application in organic synthesis, drug development, and materials science. Due to the limited availability of specific quantitative solubility data for furan boronic acids in peer-reviewed literature, this document leverages available qualitative data and quantitative data for analogous compounds, such as phenylboronic acid, to provide a foundational understanding. Detailed experimental protocols for solubility determination are provided to empower researchers to generate specific data for their applications. This guide aims to be an essential resource for scientists working with this important class of compounds.

Introduction to Furan Boronic Acids

Furan boronic acids are bifunctional organic compounds characterized by a furan ring and a boronic acid moiety ($-\text{B}(\text{OH})_2$). They are versatile building blocks in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The furan moiety is a common scaffold in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. An understanding of the solubility of furan boronic acids in various organic solvents

is paramount for optimizing reaction conditions, purification processes, and formulation development.

Factors Influencing the Solubility of Furan Boronic Acids

The solubility of furan boronic acids is governed by a combination of factors related to both the solute and the solvent.

- **Polarity:** The presence of the polar boronic acid group, capable of acting as a hydrogen bond donor and acceptor, generally imparts good solubility in polar solvents.^{[1][2][3]} The furan ring itself is a polar aromatic heterocycle. The overall polarity of the molecule, and thus its solubility, can be further modulated by the presence of other substituents on the furan ring.
- **Hydrogen Bonding:** The hydroxyl groups of the boronic acid moiety can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and water, generally leading to higher solubility.^[2] Polar aprotic solvents such as DMSO, DMF, and THF can act as hydrogen bond acceptors, also facilitating dissolution.
- **Substituent Effects:** The nature and position of substituents on the furan ring can significantly impact solubility.^[4] Electron-withdrawing or electron-donating groups can alter the molecule's polarity and its ability to participate in intermolecular interactions.
- **Temperature:** The solubility of most solid organic compounds, including furan boronic acids, generally increases with temperature.^[5]
- **Formation of Anhydrides (Boroxines):** A significant challenge in determining and utilizing boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.^{[4][6]} This is an equilibrium process that is influenced by the solvent and the presence of water. Boroxines often have different solubility profiles than their corresponding boronic acids, which can lead to inconsistencies in solubility measurements.
^[6]

Qualitative Solubility of Furan Boronic Acids

While comprehensive quantitative data is scarce, qualitative solubility information for furan-2-boronic acid and furan-3-boronic acid is available from various chemical suppliers and databases.

Furan Boronic Acid	Solvent	Qualitative Solubility
Furan-2-boronic acid	Water	Slightly Soluble[7]
Methanol	Soluble[7]	
Chloroform	Slightly Soluble[8]	
DMSO	Slightly Soluble[8]	
Furan-3-boronic acid	Methanol	Soluble[9][10]
Polar Solvents	Generally Soluble[11]	

Quantitative Solubility Data for Analogous Compounds

To provide a more quantitative perspective, the solubility of phenylboronic acid, a structurally related compound, is presented below. This data can serve as a useful, albeit approximate, guide for estimating the solubility of furan boronic acids. The introduction of a heteroatom (oxygen in the furan ring) is expected to increase polarity compared to the phenyl ring, which may lead to higher solubility in polar solvents.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures[12]

Solvent	293.15 K	303.15 K	313.15 K	323.15 K
Chloroform	0.008	0.014	0.024	0.041
3-Pentanone	0.028	0.045	0.070	0.105
Acetone	0.040	0.062	0.092	-
Dipropyl ether	-	-	-	-
Methylcyclohexane	Very Low	Very Low	Very Low	Very Low

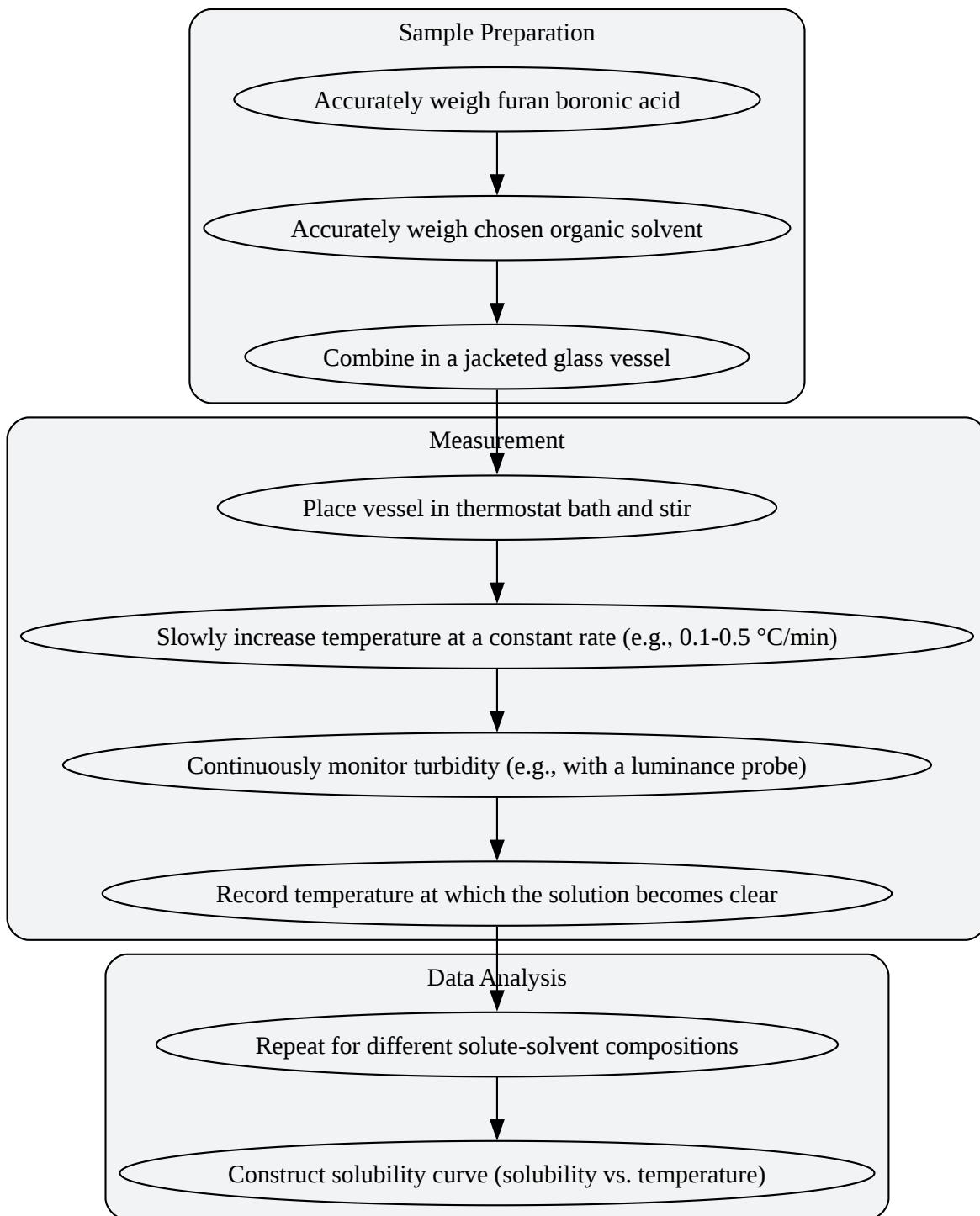
Data for Dipropyl ether and Methylcyclohexane indicates high and very low solubility, respectively, without specific mole fraction values provided in the source.[\[12\]](#)

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific furan boronic acids in their systems, the following established experimental protocols are recommended.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[\[1\]](#)[\[4\]](#) It is a reliable technique for generating solubility curves (solubility vs. temperature).



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Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Materials:

- Furan boronic acid
- Selected organic solvent(s)
- Sealed vials (e.g., screw-cap vials with septa)
- Constant temperature shaker or incubator
- Syringes and filters (if necessary for sampling)
- Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
- Volumetric flasks and pipettes

Procedure:

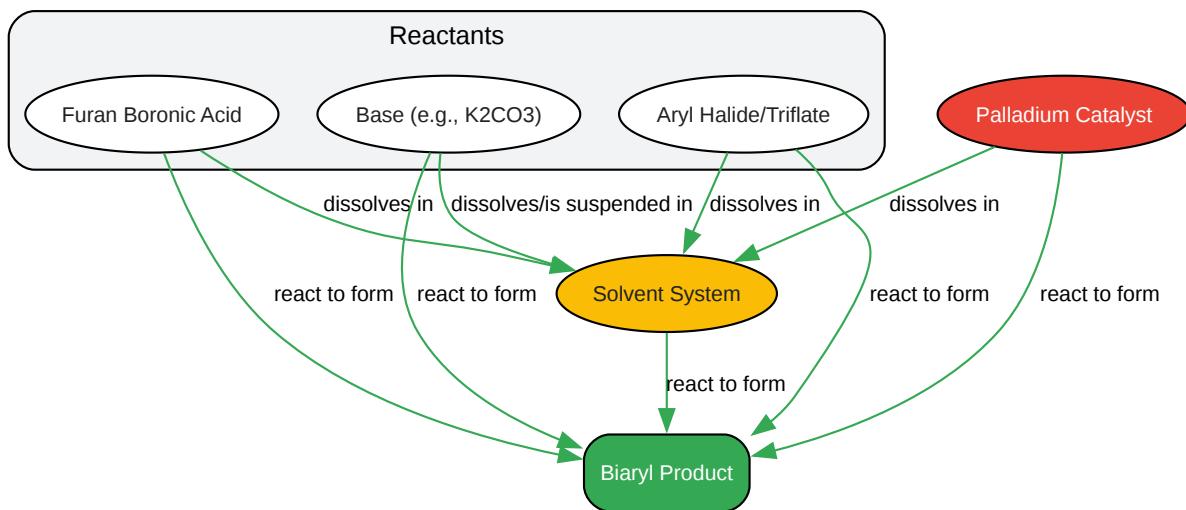
- Preparation: Add an excess amount of the furan boronic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
- Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the furan boronic acid in the supernatant is then determined using a suitable and validated analytical method, such as HPLC or UV-Vis spectroscopy.

Application in Suzuki-Miyaura Coupling

The solubility of furan boronic acids is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly influence reaction rates and yields. A solvent system must be chosen that can dissolve the furan boronic acid, the coupling partner (typically an aryl halide or triflate), the palladium catalyst, and the base to a sufficient extent for

the reaction to proceed efficiently. Common solvent systems include mixtures of toluene, ethanol, and water, or polar aprotic solvents like THF and dioxane.

Logical Relationship in Suzuki-Miyaura Coupling



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